molecular formula C17H20BrNO B5774398 N-2-adamantyl-4-bromobenzamide

N-2-adamantyl-4-bromobenzamide

Cat. No. B5774398
M. Wt: 334.2 g/mol
InChI Key: DYLWMFBGCSKYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-bromobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of benzamide and is known to possess a range of biochemical and physiological effects.

Scientific Research Applications

N-2-adamantyl-4-bromobenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antiproliferative activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-bromobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that regulates inflammation.
Biochemical and Physiological Effects:
N-2-adamantyl-4-bromobenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-4-bromobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. It has also been shown to possess potent antiproliferative and anti-inflammatory activity, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-2-adamantyl-4-bromobenzamide. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the study of its effects in animal models of cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Overall, N-2-adamantyl-4-bromobenzamide shows promise as a potential therapeutic agent in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-2-adamantyl-4-bromobenzamide involves the reaction of 4-bromobenzoic acid with 2-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction occurs under reflux in an organic solvent like dichloromethane or dimethylformamide (DMF) and yields N-2-adamantyl-4-bromobenzamide as a white crystalline solid.

properties

IUPAC Name

N-(2-adamantyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLWMFBGCSKYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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